4-Azaspiro[2.5]octan-7-ol hydrochloride
Overview
Description
4-Azaspiro[2.5]octan-7-ol hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. It is a bicyclic compound that contains both a nitrogen and an oxygen atom in its structure. This compound has been synthesized using various methods and has been found to have significant biological activity. In 5]octan-7-ol hydrochloride.
Mechanism Of Action
The exact mechanism of action of 4-Azaspiro[2.5]octan-7-ol hydrochloride is not fully understood. However, it has been proposed that this compound acts as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. It has also been found to modulate the activity of the GABAergic system and the glutamatergic system.
Biochemical And Physiological Effects
4-Azaspiro[2.5]octan-7-ol hydrochloride has been found to have significant biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine. It has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis and the immune system. Additionally, this compound has been found to improve cognitive function and memory.
Advantages And Limitations For Lab Experiments
4-Azaspiro[2.5]octan-7-ol hydrochloride has several advantages for lab experiments. It has been found to be highly selective and potent, which makes it a useful tool for studying the pharmacology of the 5-HT1A and 5-HT2A receptors. It has also been found to be relatively stable and easy to handle. However, there are some limitations to using this compound in lab experiments. It has been found to have low solubility, which can make it difficult to work with in certain experiments. It has also been found to have some toxicity at high doses.
Future Directions
There are several future directions for research on 4-Azaspiro[2.5]octan-7-ol hydrochloride. One area of research is the development of new synthesis methods that can improve the yield and purity of this compound. Another area of research is the exploration of its potential as a therapeutic agent for various neurological and psychiatric disorders. Additionally, there is a need for further studies to understand the exact mechanism of action of this compound and its effects on different biological systems.
Scientific Research Applications
4-Azaspiro[2.5]octan-7-ol hydrochloride has been widely used in scientific research due to its unique properties. It has been found to have significant biological activity and has been used as a pharmacological tool in various studies. This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects. It has also been found to have neuroprotective effects and has been used in studies related to Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-azaspiro[2.5]octan-7-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-6-1-4-8-7(5-6)2-3-7;/h6,8-9H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJUJTIWTCMALG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CC2)CC1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azaspiro[2.5]octan-7-ol hydrochloride | |
CAS RN |
1909347-89-2 | |
Record name | 4-Azaspiro[2.5]octan-7-ol, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1909347-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-azaspiro[2.5]octan-7-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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